molecular formula C22H17Cl2N3O3S B2740567 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide CAS No. 1260933-64-9

2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide

Cat. No.: B2740567
CAS No.: 1260933-64-9
M. Wt: 474.36
InChI Key: ALDYNDBMQCDAGN-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidine derivative functionalized with a 3-chlorophenyl group at position 3 and a 2,4-dioxo moiety. The acetamide side chain is substituted with a 4-chlorophenethyl group, distinguishing it from structurally related analogs.

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N3O3S/c23-15-6-4-14(5-7-15)8-10-25-19(28)13-26-18-9-11-31-20(18)21(29)27(22(26)30)17-3-1-2-16(24)12-17/h1-7,9,11-12,18,20H,8,10,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWMFPLDGAYFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NCCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Chemical Structure and Properties

The compound has a complex structure characterized by a thieno[3,2-d]pyrimidine core with chlorophenyl and acetamide substituents. Its molecular formula is C22H19Cl2N3O3S, with a molecular weight of approximately 476.4 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance:

  • A series of synthesized thieno[2,3-d]pyrimidine derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MDA-MB-231), with some compounds showing IC50 values as low as 27.6 μM .
  • The compound's structure allows for modulation of biological activity through the introduction of electron-withdrawing groups which enhance its potency against tumor cells .

Antimicrobial Activity

The thieno[3,2-d]pyrimidine scaffold has also been associated with antimicrobial properties:

  • Compounds derived from similar structures exhibited significant antibacterial and antimycobacterial activity against various strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined to be effective across a range of microbial strains .
  • The presence of substituted amido or imino side chains was critical for enhancing the antimicrobial efficacy of these compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives:

  • Substituent Effects : Compounds with electron-withdrawing groups (e.g., chlorophenyl) showed enhanced activity compared to their unsubstituted counterparts. This is attributed to increased electron deficiency that may facilitate interactions with biological targets .
  • Chain Length and Flexibility : Variations in the length and flexibility of side chains significantly influenced the potency against cancer cells. Compounds with longer or more flexible side chains tended to exhibit better activity due to improved spatial orientation towards the target sites .

Study 1: Anticancer Evaluation

In a comparative study involving multiple thieno[2,3-d]pyrimidine derivatives, it was found that certain modifications led to enhanced cytotoxicity against MDA-MB-231 cells. The most potent compound exhibited an IC50 value indicative of strong activity, suggesting that structural optimization can yield significant therapeutic candidates .

Study 2: Antimicrobial Screening

A series of thieno[3,2-d]pyrimidine derivatives were synthesized and tested for antimicrobial activity. Among them, several compounds demonstrated potent inhibition against both Gram-positive and Gram-negative bacteria. The study concluded that specific modifications in the thieno[3,2-d]pyrimidine structure could lead to new antimicrobial agents .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Studies have shown that compounds with similar thieno[3,2-d]pyrimidine structures possess significant antitumor properties. The ability to inhibit cancer cell proliferation is a key area of investigation. For instance, derivatives of thieno[3,2-d]pyrimidines have been reported to induce apoptosis in various cancer cell lines .
  • Antimicrobial Properties : The presence of chlorophenyl groups enhances the compound's interaction with microbial membranes, potentially leading to increased antimicrobial efficacy. Compounds with similar functionalities have demonstrated effectiveness against a variety of bacterial strains .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer and inflammation. This aspect is crucial for developing targeted therapies that minimize side effects associated with conventional treatments.

Medicinal Chemistry

The compound's structure allows it to serve as a lead compound for the development of new pharmaceuticals targeting specific diseases such as cancer and bacterial infections. Researchers are exploring its derivatives to optimize efficacy and reduce toxicity.

Case Studies

Several studies have focused on the synthesis and evaluation of analogs of this compound:

  • Synthesis and Evaluation of Antitumor Activity : A study synthesized various derivatives of thieno[3,2-d]pyrimidine and evaluated their cytotoxic effects on human cancer cell lines. Results indicated that certain modifications significantly enhanced antitumor activity compared to the parent compound .
  • Antimicrobial Studies : Another investigation assessed the antimicrobial efficacy of this compound against resistant bacterial strains. The results suggested that modifications to the chlorophenyl groups improved activity against Gram-positive bacteria .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionInhibits key metabolic enzymes

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name (Source) Thienopyrimidine Substituents Acetamide Substituent Molecular Weight (g/mol) Key Functional Groups
Target Compound 3-(3-chlorophenyl), 2,4-dioxo N-[2-(4-chlorophenyl)ethyl] ~437.3* Chlorophenyl, dioxo, acetamide
N-(2-Chloro-4-methylphenyl) analog () 7-phenyl, 4-oxo N-(2-chloro-4-methylphenyl) 409.888 Phenyl, oxo, chloro-methyl
Trifluoromethylphenyl analog () 3-(4-chlorophenyl), 4-oxo N-[2-(trifluoromethyl)phenyl] ~503.9* CF3, chloro, oxo
Pyrimidin-thio analog () 4-methyl, 6-oxo N-(2,3-dichlorophenyl) 344.21 Dichlorophenyl, thioether

*Calculated based on molecular formulas from analogous structures.

Physicochemical Properties

  • Lipophilicity : The 3-chlorophenyl and 4-chlorophenethyl groups in the target compound likely increase logP compared to ’s dichlorophenyl analog (logP ~2.5 estimated).
  • Solubility : Polar dioxo groups may improve aqueous solubility relative to ’s 4-oxo derivative .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and what reaction conditions optimize yield?

The compound is synthesized via multi-step reactions, starting with the formation of the thieno[3,2-d]pyrimidine core. Key steps include:

  • Cyclocondensation : Reacting 3-chlorophenyl-substituted precursors with thiourea derivatives under reflux in ethanol or acetic acid .
  • Acetamide Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) at 0–25°C to attach the N-[2-(4-chlorophenyl)ethyl] group .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: methanol) ensures >95% purity . Optimization : Design of Experiments (DoE) can screen variables (e.g., temperature, solvent polarity) to maximize yield .

Q. How is the compound’s structural integrity confirmed post-synthesis?

Use a combination of:

  • 1H/13C NMR : Analyze deuterated DMSO-d6 solutions to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, carbonyl signals at δ 165–175 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 444.08) .
  • HPLC : Assess purity (>98% with C18 columns, acetonitrile/water gradient) .

Q. What in vitro models are suitable for preliminary biological activity screening?

  • Cancer Research : Use cell lines (e.g., MCF-7, A549) in MTT assays to evaluate IC50 values. Compare with controls like doxorubicin .
  • Enzyme Inhibition : Test against kinases (e.g., Akt) via fluorescence-based kinase activity assays .
  • Antimicrobial Activity : Perform MIC assays against S. aureus or E. coli .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies may arise from assay conditions or structural analogs. Methodological steps include:

  • Standardized Protocols : Replicate studies using identical cell lines (e.g., HepG2), serum concentrations, and incubation times .
  • Structural Verification : Reconfirm compound identity (via NMR/MS) to rule out batch variations .
  • Meta-Analysis : Compare data from analogs (e.g., fluorobenzyl vs. chlorophenyl derivatives) to isolate substituent effects .

Q. What strategies optimize target selectivity during structure-activity relationship (SAR) studies?

  • Analog Synthesis : Modify substituents (e.g., replace 3-chlorophenyl with 4-fluorophenyl) and test against target panels (e.g., kinase profiling) .
  • Computational Docking : Use AutoDock Vina to predict binding modes to Akt vs. off-target kinases (e.g., PKA) .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and prioritize analogs .

Q. How can in vitro-in vivo efficacy discrepancies be addressed?

  • Pharmacokinetic Profiling : Measure plasma half-life (e.g., via LC-MS/MS in rodent models) and adjust formulations (e.g., PEGylation) to improve bioavailability .
  • Metabolite Identification : Use liver microsome assays to detect inactive/degraded metabolites .
  • Dose Escalation : Conduct MTD studies to balance efficacy and toxicity .

Q. What analytical methods assess compound stability under physiological conditions?

  • Forced Degradation : Expose to pH 1–13 buffers (37°C, 24h) and monitor degradation via HPLC .
  • Thermal Analysis : Use TGA/DSC to determine melting points and decomposition thresholds .
  • Light Sensitivity : Store samples under UV light (λ = 254 nm) and track photodegradation .

Comparative Data from Evidence

Analog (Example)Substituent Biological Activity Reference
N-(4-chlorophenyl)acetamideSimpler acetamide coreModerate antimicrobial
3-(4-chlorophenyl)-thienopyrimidineFluorobenzyl groupAnticancer (Akt inhibition)
2-fluoro-N-(4-chlorophenyl)benzamideVaried aromatic groupsAltered kinase selectivity

Methodological Notes

  • Synthesis Reproducibility : Document reaction times and inert atmosphere (N2/Ar) to minimize oxidation .
  • Biological Assays : Include positive/negative controls and triplicate measurements to ensure statistical rigor .
  • Data Contradictions : Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

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